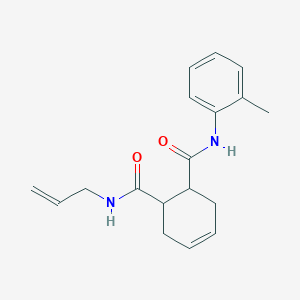
N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide, commonly known as AMC, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of N-substituted cyclic dicarboximides and has shown promising results in various scientific studies.
作用机制
The mechanism of action of AMC is not fully understood. However, it has been suggested that AMC may exert its therapeutic effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, AMC may reduce inflammation and pain.
Biochemical and Physiological Effects:
AMC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, AMC has been shown to have antifungal and antibacterial properties by disrupting the cell membrane of microorganisms. AMC has also been found to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators.
实验室实验的优点和局限性
One advantage of using AMC in lab experiments is that it has a relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for in vitro and in vivo studies. However, one limitation of using AMC is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on AMC. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer agents. In addition, further research is needed to fully understand the mechanism of action of AMC and its potential side effects.
Conclusion:
In conclusion, N-allyl-N'-(2-methylphenyl)-4-cyclohexene-1,2-dicarboxamide is a compound that has shown promising results in various scientific studies. Its potential use as a therapeutic agent for cancer, fungal and bacterial infections, and neurological disorders makes it an exciting area of research. Further studies are needed to fully understand the mechanism of action of AMC and its potential side effects.
合成方法
The synthesis of AMC involves the reaction of N-allyl phthalimide and 2-methylcyclohexanone in the presence of a base catalyst to form the intermediate product. This intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to yield the final product, AMC. The synthesis of AMC has been optimized to yield a high purity product with a good yield.
科学研究应用
AMC has been studied extensively for its potential use as a therapeutic agent. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and analgesic effects. AMC has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-19-17(21)14-9-5-6-10-15(14)18(22)20-16-11-7-4-8-13(16)2/h3-8,11,14-15H,1,9-10,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIZKAXRQGFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-methylphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4893084.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![methyl 2-{[({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4893095.png)
![4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B4893100.png)
![2,3-dihydro-1H-inden-5-yl[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4893107.png)
![2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone](/img/structure/B4893115.png)
![4-{2-fluoro-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B4893121.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)